N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
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Scientific Research Applications
Virtual Screening and Biochemical Studies
One study involved virtual screening targeting the urokinase receptor (uPAR), leading to the identification of a compound similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide. This compound demonstrated properties like blocking angiogenesis and inducing apoptosis in cell growth, which could have implications in cancer research, particularly in breast tumor metastasis (Wang et al., 2011).
Antimicrobial Evaluation
Another research focused on the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives, closely related to this compound. These derivatives demonstrated effective antimicrobial properties against various bacteria and fungi, highlighting the potential for this class of compounds in developing new antimicrobial agents (Sethi et al., 2016).
Synthesis and Biological Activity
The synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives, through a green chemistry approach involving microwave irradiation and solvent-free conditions, was also explored. These compounds showed promising antibacterial and antifungal activities, indicating their potential use in pharmaceutical applications (Ighilahriz-Boubchir et al., 2017).
Anti-Tubercular Activity
Research on a series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide indicated significant in vitro anti-tubercular activity. This study suggests the potential of these compounds in treating tuberculosis, a major global health issue (Nimbalkar et al., 2018).
Antitumor Effects
Additionally, the synthesis of compounds like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, with potential antitumor effects, was investigated. This research underscores the potential of such compounds in cancer treatment (Bin, 2015).
Antimicrobial Agents
The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives also showcased antimicrobial properties against various bacterial and fungal strains, further supporting the potential of benzamide derivatives in antimicrobial applications (Bikobo et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents .
Mode of Action
N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide interacts with its targets, causing mitotic blockade and cell apoptosis . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound affects the cell cycle , particularly the S phase . By causing cell cycle arrest at the S phase, it disrupts the normal progression of cell division . This leads to the induction of apoptosis, a form of programmed cell death .
Result of Action
The result of N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-15(16(20)18-12-4-2-1-3-5-12)17-9-11-6-7-13-14(8-11)22-10-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGBTGGMBHQHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330014 |
Source
|
Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24813313 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351370-34-8 |
Source
|
Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.